molecular formula C23H32N2O3 B2421182 (4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid CAS No. 1025526-59-3

(4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid

Cat. No.: B2421182
CAS No.: 1025526-59-3
M. Wt: 384.52
InChI Key: YNQVMRZQDWYLJW-ZHACJKMWSA-N
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Description

(4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid ( 1025526-59-3) is a synthetic specialty chemical with a molecular formula of C23H32N2O3 and a molecular weight of 384.52 g/mol . This compound features a tetradec-4-enoic acid backbone linked to a 2-cyanophenyl carbamoyl group, a structural motif that suggests potential for diverse biochemical interactions. The presence of both a long, unsaturated hydrocarbon chain and a polar carbamoyl moiety makes it a molecule of significant interest in medicinal chemistry and drug discovery research, particularly in the design and synthesis of novel bioactive molecules . Research into related cyanophenyl-containing compounds has demonstrated their utility as potent inhibitors of biological transporters, such as monocarboxylate transporters (MCTs) . This implies potential research applications for this compound in investigating cellular metabolism, nutrient transport, and pH regulation in experimental models. Furthermore, compounds with similar structural features are frequently explored in the development of therapeutic agents for parasitic diseases, building upon research into natural products and their synthetic derivatives that exhibit antiplasmodial activity . This product is provided for research purposes within laboratory settings. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

(E)-2-[2-(2-cyanoanilino)-2-oxoethyl]tetradec-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-2-3-4-5-6-7-8-9-10-11-14-19(23(27)28)17-22(26)25-21-16-13-12-15-20(21)18-24/h10-13,15-16,19H,2-9,14,17H2,1H3,(H,25,26)(H,27,28)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQVMRZQDWYLJW-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CCC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/CC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the cyanophenyl carbamoyl intermediate: This step involves the reaction of 2-cyanophenyl isocyanate with a suitable amine to form the carbamoyl intermediate.

    Attachment of the carbamoyl intermediate to the tetradecenoic acid backbone: This step involves the reaction of the carbamoyl intermediate with tetradecenoic acid under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the cyanophenyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted phenyl compounds.

Scientific Research Applications

Chemistry

The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of new materials or pharmaceuticals.

Synthesis Methods :

  • The synthesis typically involves the reaction of 2-cyanophenyl isocyanate with suitable amines to form a carbamoyl intermediate, followed by its attachment to the tetradecenoic acid backbone under controlled conditions.

Biology

In biological research, (4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid has been investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Potential Mechanisms of Action :

  • The compound may interact with specific enzymes or receptors, modulating their activity and providing insights into biochemical pathways.

Medicine

The therapeutic potential of this compound is being explored, particularly for its anti-inflammatory and anticancer activities. Preliminary studies suggest that derivatives of similar structures exhibit significant biological activity.

Case Study Example :

  • A study on structurally related compounds indicated promising results in reducing inflammation and inhibiting tumor growth in vitro, suggesting that this compound could have similar effects .

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for creating formulations that require specific chemical characteristics.

Mechanism of Action

The mechanism of action of (4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A compound with a similar carbamoyl group but different structural features.

    Benzyl carbamate: Another carbamate compound with a benzyl group instead of a cyanophenyl group.

    Methyl carbamate: A simpler carbamate compound with a methyl group.

Uniqueness

(4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid is unique due to its specific combination of a tetradecenoic acid backbone with a cyanophenyl carbamoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

The compound (4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid (CAS number 1025526-59-3) is a synthetic derivative of fatty acids that has garnered attention due to its potential biological activities. Understanding its biological effects is crucial for its application in pharmacology and medicinal chemistry. This article reviews the available literature on the biological activity of this compound, focusing on its cytotoxicity, anti-inflammatory properties, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C23H32N2O3C_{23}H_{32}N_{2}O_{3} with a molar mass of 384.51 g/mol. Its structure features a tetradecenoic acid backbone modified with a cyanophenyl carbamoyl group, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC23H32N2O3C_{23}H_{32}N_{2}O_{3}
Molar Mass384.51 g/mol
SolubilitySoluble in organic solvents

Cytotoxicity

Recent studies have indicated that compounds with structural similarities to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, benzopyrone derivatives have shown promising cytotoxicity against leukemia and breast cancer cell lines, suggesting that similar compounds may also possess anticancer properties .

A study evaluating the cytotoxic effects of various derivatives reported that certain modifications led to enhanced potency against MOLT-4 and HL-60 cells, with IC50 values as low as 24.4 μM . Although specific data on this compound is limited, its structural characteristics imply potential for similar activity.

Anti-inflammatory Properties

Compounds in the fatty acid class often exhibit anti-inflammatory effects. The presence of the carbamoyl group in this compound may enhance its ability to modulate inflammatory pathways. Research into related fatty acids has demonstrated their efficacy in reducing pro-inflammatory cytokines and mediators, which could be extrapolated to suggest potential anti-inflammatory activity for this compound .

The mechanism of action for this compound likely involves interactions with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. Similar compounds have been shown to interact with key signaling pathways such as NF-kB and MAPK, leading to altered gene expression profiles associated with cell survival and apoptosis.

Study 1: Cytotoxic Activity Evaluation

In a comparative study of chromone derivatives, researchers synthesized various compounds and assessed their cytotoxicity using MTT assays across different cancer cell lines. The findings indicated that structural modifications significantly influenced biological activity, highlighting the importance of functional groups in determining efficacy .

Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory effects of fatty acid derivatives. The study found that certain compounds could inhibit TNF-alpha production in macrophages, suggesting a potential pathway through which this compound may exert similar effects .

Q & A

Q. What are the recommended synthetic routes for (4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid, and how do reaction conditions influence yield?

  • Methodological Answer: The compound can be synthesized via carbodiimide-mediated coupling of tetradec-4-enoic acid derivatives with 2-cyanophenylcarbamoyl precursors. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalyst choice (EDC/HOBt vs. DCC). Yield optimization requires monitoring by HPLC or LC-MS to track intermediate formation. For example, ester hydrolysis under alkaline conditions (NaOH/EtOH) may require pH control to avoid side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Methodological Answer:
  • NMR: 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm the (4E)-alkene configuration and carbamoyl linkage.
  • X-ray Crystallography: Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks, as demonstrated in structurally similar carbamoyl derivatives .
  • FT-IR: Peaks at ~1650 cm1^{-1} (C=O stretch) and ~2200 cm1^{-1} (C≡N stretch) validate functional groups .

Q. How can researchers assess the compound’s biological activity in enzyme inhibition assays?

  • Methodological Answer: Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) or colorimetric methods (e.g., p-nitrophenyl substrate hydrolysis for hydrolases). Dose-response curves (0.1–100 µM) and IC50_{50} calculations are standard. Control for non-specific binding by comparing with structurally related inactive analogs .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodological Answer: Design accelerated degradation studies (e.g., 40°C, 75% RH for 4 weeks) with LC-MS monitoring. Compare degradation products in acidic (pH 2) vs. alkaline (pH 9) buffers. For example, ester hydrolysis may dominate in basic conditions, while cyclization byproducts form in acidic media. Use kinetic modeling (Arrhenius plots) to extrapolate shelf-life .

Q. How can computational modeling improve the design of derivatives with enhanced receptor binding affinity?

  • Methodological Answer: Perform molecular docking (AutoDock Vina) against target receptors (e.g., COX-2 or PPARγ) using the compound’s minimized 3D structure. QSAR models prioritize substituents at the tetradec-4-enoic acid chain for hydrophobic interactions. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What are the limitations of current in vitro models for evaluating this compound’s pharmacokinetic properties?

  • Methodological Answer:
  • Caco-2 Permeability: May underestimate transcellular transport due to the compound’s high logP (~5.2).
  • Microsomal Stability: Co-incubation with NADPH identifies cytochrome P450-mediated oxidation hotspots. Use deuterium labeling to track metabolic soft spots .

Key Challenges and Recommendations

  • Data Contradictions: Address variability in biological assays by standardizing cell lines (e.g., HepG2 vs. HEK293) and normalizing to internal controls .
  • Stereochemical Purity: Use chiral HPLC to resolve E/Z isomers during synthesis, as the (4E)-configuration is critical for activity .

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